An In-Depth Technical Guide to Furo[2,3-c]pyridine: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to Furo[2,3-c]pyridine: Structure, Properties, and Synthetic Strategies
Abstract
Furo[2,3-c]pyridine, a fused heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, electronic structure, and diverse synthetic methodologies. We delve into the causality behind experimental choices in its synthesis and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, with detailed protocols and supporting data to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Furo[2,3-c]pyridine Core
Furo[2,3-c]pyridine is an aromatic heterocyclic compound consisting of a furan ring fused to a pyridine ring.[1][2] This fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a unique electronic distribution, bestowing upon the molecule a distinct reactivity profile and a versatile platform for chemical modifications.[1] The Furo[2,3-c]pyridine scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic potential.[2] Its derivatives have garnered significant attention for their anticancer, and immunomodulatory properties.[3] Notably, certain Furo[2,3-c]pyridine derivatives have been identified as potent agonists of Toll-like receptor 8 (TLR8), highlighting their potential as vaccine adjuvants and immunomodulators.[3]
This guide will provide an in-depth exploration of the Furo[2,3-c]pyridine core, from its fundamental physicochemical and electronic properties to detailed synthetic protocols and a discussion of its reactivity.
Structural Elucidation and Physicochemical Properties
The unique arrangement of the fused furan and pyridine rings dictates the physicochemical and electronic characteristics of Furo[2,3-c]pyridine.
Molecular Structure and Aromaticity
Furo[2,3-c]pyridine is a planar molecule. The fusion of the two aromatic rings, furan (a 6π-electron system with the oxygen lone pair participating in aromaticity) and pyridine (a 6π-electron heteroaromatic system), results in a bicyclic aromatic system.[4][5] The overall aromaticity is a blend of the individual ring characteristics, with theoretical studies suggesting significant electron delocalization across the fused system. This delocalization is a key factor influencing its stability and reactivity.
dot graph "Furo[2,3-c]pyridine_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: Chemical structure of Furo[2,3-c]pyridine.
Physicochemical Properties
The physicochemical properties of Furo[2,3-c]pyridine have been primarily determined through computational methods. These calculated values provide essential information for its handling, formulation, and application in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | [PubChem CID: 12826108] |
| Molecular Weight | 119.12 g/mol | [PubChem CID: 12826108] |
| XLogP3 | 1.3 | [PubChem CID: 12826108] |
| Hydrogen Bond Donor Count | 0 | [PubChem CID: 12826108] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 12826108] |
| Rotatable Bond Count | 0 | [PubChem CID: 12826108] |
| Exact Mass | 119.037113783 g/mol | [PubChem CID: 12826108] |
| Topological Polar Surface Area | 26 Ų | [PubChem CID: 12826108] |
| Heavy Atom Count | 9 | [PubChem CID: 12826108] |
Synthesis of the Furo[2,3-c]pyridine Scaffold
Several synthetic strategies have been developed for the construction of the Furo[2,3-c]pyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis via Intramolecular Cyclization and Aromatization
A robust and high-yielding synthesis of the parent Furo[2,3-c]pyridine was reported by Chang et al. in 2011.[2] This multi-step synthesis culminates in a key aromatization step to furnish the final product.
dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Workflow for the synthesis of Furo[2,3-c]pyridine.
Experimental Protocol: Aromatization of 2,3-Dihydro-7-benzenesulfonyl-7H-furo[2,3-c]pyridine [2]
This protocol details the final step in the synthesis of Furo[2,3-c]pyridine, a crucial aromatization reaction.
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Reaction Setup: To a solution of 2,3-dihydro-7-benzenesulfonyl-7H-furo[2,3-c]pyridine (53 mg, 0.2 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) at room temperature, add potassium tert-butoxide (t-BuOK) (56 mg, 0.5 mmol).
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Reaction Execution: Stir the reaction mixture at reflux for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, add water (1 mL) to the reaction mixture and concentrate the solvent under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the crude product. The crude Furo[2,3-c]pyridine can be further purified by column chromatography on silica gel. This procedure yields the desired product in 88% yield.[2]
Causality Behind Experimental Choices:
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Choice of Base (t-BuOK): Potassium tert-butoxide is a strong, non-nucleophilic base, which is ideal for promoting the elimination reaction that leads to aromatization without competing nucleophilic addition to the heterocyclic system.
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Solvent (THF): Anhydrous THF is an appropriate aprotic solvent that dissolves the reactants and is stable under the basic and reflux conditions.
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Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the elimination reaction to proceed at a reasonable rate.
Palladium-Catalyzed Synthetic Strategies
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach to construct the Furo[2,3-c]pyridine skeleton. These methods often allow for the introduction of diverse substituents.[6]
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Sonogashira Coupling followed by Cyclization: This two-step process typically involves the coupling of a halogenated hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[6]
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Intramolecular C-H Arylation: This method involves the palladium-catalyzed cyclization of a suitably substituted pyridine derivative, forming a C-C bond between an aryl halide and a C-H bond on the pyridine ring.[6]
Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling [6]
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Reaction Setup: To a flame-dried Schlenk flask, add the halo-hydroxypyridine (1.0 equiv), a palladium catalyst (e.g., 10% Pd/C or PdCl₂(PPh₃)₂), and copper(I) iodide (CuI).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon).
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Reagent Addition: Add an anhydrous, degassed solvent (e.g., ethanol or THF) and an amine base (e.g., triethylamine). Add the terminal alkyne (1.1-1.5 equiv) dropwise.
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Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
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Work-up and Purification: Once the coupling is complete, the cyclization to the Furo[2,3-c]pyridine may occur in situ upon further heating. After the reaction is complete, cool to room temperature, and remove the solvent under reduced pressure. Purify the residue by column chromatography.
Reactivity of the Furo[2,3-c]pyridine Core
The electronic nature of the fused ring system dictates the reactivity of Furo[2,3-c]pyridine. The electron-rich furan ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring.
Electrophilic Substitution Reactions
Electrophilic substitution reactions, such as nitration and bromination, are expected to occur preferentially on the furan ring. Theoretical considerations and experimental evidence from related furopyridine systems suggest that the α-position (C2) of the furan ring is the most probable site of electrophilic attack due to its higher electron density.[3]
dot graph "Electrophilic_Substitution" { rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Regioselectivity of electrophilic substitution on Furo[2,3-c]pyridine.
Spectroscopic Characterization
The unambiguous identification of Furo[2,3-c]pyridine and its derivatives relies on a combination of spectroscopic techniques. While experimental data for the parent compound is scarce in the literature, data from derivatives and predictions can provide valuable guidance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five protons on the aromatic rings. The chemical shifts will be influenced by the electronic environment of each proton.
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¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the fused ring system.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Furo[2,3-c]pyridine would show a molecular ion peak (M⁺) at m/z 119, corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Predicted fragmentation pathways for the related 2,3-dihydrofuro[2,3-c]pyridine include the loss of an ethylene molecule via a retro-Diels-Alder reaction and cleavage of the C-O bond.[1]
Infrared (IR) Spectroscopy
The IR spectrum of Furo[2,3-c]pyridine would exhibit characteristic absorption bands for C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the heterocyclic system. The C-O-C stretching of the furan ring would also be observable.
Applications in Drug Discovery and Development
The Furo[2,3-c]pyridine scaffold is a versatile building block in the design of novel therapeutic agents.
Anticancer Agents
Derivatives of Furo[2,3-c]pyridine have demonstrated significant potential as anticancer agents. For instance, Furo[2,3-c]pyridine-based indanone oximes have been identified as potent and selective inhibitors of B-Raf kinase, a key target in melanoma.[3]
Immunomodulators
As mentioned earlier, Furo[2,3-c]pyridine derivatives have been identified as specific agonists of TLR8, a receptor involved in the innate immune response.[3] This activity makes them promising candidates for the development of vaccine adjuvants, which can enhance the immune response to vaccines.[3]
Conclusion
The Furo[2,3-c]pyridine core represents a heterocyclic system of significant interest, with a unique combination of structural, electronic, and reactive properties. The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of this scaffold and its derivatives. The diverse biological activities exhibited by Furo[2,3-c]pyridine-based compounds, particularly in oncology and immunology, underscore its importance as a privileged structure in modern drug discovery. Further exploration of its chemical space is warranted to unlock the full therapeutic potential of this versatile molecule.
References
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Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. Available from: [Link]
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Furo[2,3-c]pyridine | C7H5NO | CID 12826108. PubChem. Available from: [Link]
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Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related. Available from: [Link]
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15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts. Available from: [Link]
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7.8: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts. Available from: [Link]
